Cas no 1695192-05-2 (1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane)

1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane structure
1695192-05-2 structure
Product Name:1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane
CAS No:1695192-05-2
MF:C12H23IO3
MW:342.213696718216
CID:6329663
PubChem ID:103180201
Update Time:2025-05-17

1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane Chemical and Physical Properties

Names and Identifiers

    • 1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane
    • 1-iodo-2-[2-(3-methoxypropoxy)ethoxy]cyclohexane
    • EN300-1134905
    • 1695192-05-2
    • Inchi: 1S/C12H23IO3/c1-14-7-4-8-15-9-10-16-12-6-3-2-5-11(12)13/h11-12H,2-10H2,1H3
    • InChI Key: LGYOJYVVKNIAIP-UHFFFAOYSA-N
    • SMILES: IC1CCCCC1OCCOCCCOC

Computed Properties

  • Exact Mass: 342.06919g/mol
  • Monoisotopic Mass: 342.06919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 27.7Ų

1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane Pricemore >>

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Additional information on 1-iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane

Professional Introduction to 1-Iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane (CAS No. 1695192-05-2)

1-Iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane, a compound with the chemical identifier CAS No. 1695192-05-2, represents a significant advancement in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in drug development and molecular synthesis. The presence of an iodine substituent and a series of ether functionalities makes it a valuable intermediate in organic transformations, particularly in cross-coupling reactions that are pivotal for constructing complex molecular architectures.

The structural motif of 1-Iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane consists of a cyclohexane ring substituted with an iodine atom at the 1-position and a bidentate ether moiety at the 2-position. The ether group is further functionalized with a 3-methoxypropyl chain, which introduces both steric and electronic effects that can influence reactivity and selectivity in chemical transformations. This bifunctional nature of the compound allows for diverse synthetic pathways, making it a cornerstone in the synthesis of biologically active molecules.

In recent years, the compound has been extensively studied for its potential in pharmaceutical applications. Its unique structural features make it an excellent candidate for serving as a building block in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents. The iodine atom at the 1-position facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing carbon-carbon bonds in drug molecules. These reactions are crucial for the development of novel therapeutic entities with improved pharmacological profiles.

Moreover, the methoxypropyl ether group at the 2-position introduces a hydrophilic character to the molecule, which can enhance solubility and bioavailability in pharmaceutical formulations. This feature is particularly important for oral and parenteral drug delivery systems, where solubility is a critical factor in determining therapeutic efficacy. The cyclohexane ring provides additional steric bulk, which can influence molecular interactions and binding affinity to biological targets.

Recent advancements in medicinal chemistry have highlighted the utility of 1-Iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane in the synthesis of small molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, which are widely used in oncology treatments. The ability to modify the cyclohexane scaffold allows chemists to fine-tune electronic and steric properties, leading to compounds with enhanced potency and selectivity against specific kinases involved in cancer progression.

The compound's versatility extends beyond kinase inhibition; it has also been explored in the development of antiviral and anti-inflammatory agents. The ether functionalities provide opportunities for further derivatization, enabling the creation of molecules with tailored biological activities. For example, modifications at the 3-methoxypropyl chain can introduce additional polar groups that enhance interactions with biological targets, thereby improving drug-like properties such as metabolic stability and cell permeability.

In conclusion, 1-Iodo-2-2-(3-methoxypropoxy)ethoxycyclohexane (CAS No. 1695192-05-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for constructing complex biologically active molecules through diverse synthetic methodologies. As research continues to uncover new applications for this compound, its role in advancing drug discovery is expected to grow even further.

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